![molecular formula C21H18BrN5O3 B2729117 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1326858-16-5](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O3 and its molecular weight is 468.311. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of innovative heterocycles, incorporating moieties such as thiadiazole, and their assessment against various biological targets, exemplifies the broad interest in creating novel compounds for potential use in pest control and as antimicrobial agents. For example, new heterocycles were synthesized and tested against the cotton leafworm, Spodoptera littoralis, highlighting the role of such compounds in developing insecticidal agents (Fadda et al., 2017).
- Another study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating their antimicrobial activities. This research underlines the versatility of heterocyclic chemistry in creating compounds with potential therapeutic uses (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
- Research into pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveals the structural diversity achievable with such frameworks. These studies not only explore the chemistry of coordination complexes but also assess the antioxidant activity of these compounds, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Anticancer and Antimicrobial Potential
- The exploration of antipyrine-based heterocycles for their anticancer and antimicrobial activities exemplifies the ongoing search for new therapeutic agents. Synthesizing and testing these compounds against various cancer cell lines and microbial strains contribute valuable data to the fields of oncology and infectious diseases (Riyadh et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-ethoxy-1H-pyrazole to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-thiol to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-ethoxy-1H-pyrazole", "4-amino-1,2,4-triazole-3-thiol", "N-(2-ethoxyphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-ethoxy-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride.", "Step 2: 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride is then reacted with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Step 3: The final compound is purified using standard techniques such as column chromatography." ] } | |
Numéro CAS |
1326858-16-5 |
Nom du produit |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide |
Formule moléculaire |
C21H18BrN5O3 |
Poids moléculaire |
468.311 |
Nom IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O3/c1-2-30-19-6-4-3-5-16(19)24-20(28)12-26-21(29)18-11-17(25-27(18)13-23-26)14-7-9-15(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,24,28) |
Clé InChI |
OPKGAWJUFPXEBN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



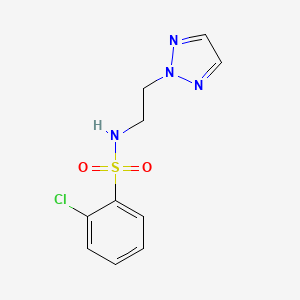
![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)
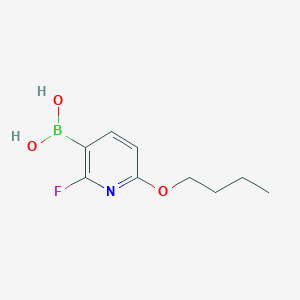

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)
![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)
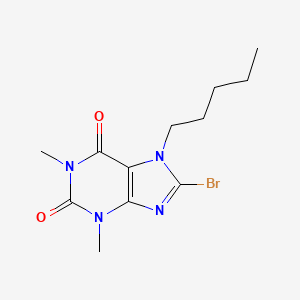
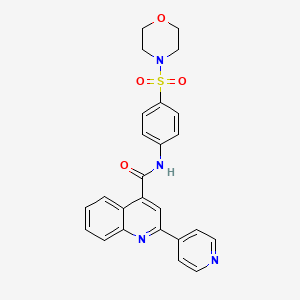
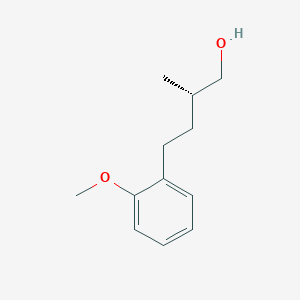

![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)